molecular formula C14H17Cl3N2O B5797452 2-(4-methyl-1-piperidinyl)-N-(2,4,6-trichlorophenyl)acetamide

2-(4-methyl-1-piperidinyl)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No. B5797452
M. Wt: 335.7 g/mol
InChI Key: MUKRBFDUWFBODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperidinyl)-N-(2,4,6-trichlorophenyl)acetamide, commonly known as TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAP has been shown to have a wide range of biological effects, including analgesic and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of TAP is not fully understood, but it is believed to act on the opioid and serotonin receptors in the brain. TAP has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. TAP has also been shown to increase the levels of serotonin in the brain, which is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
TAP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have antidepressant and anxiolytic effects. TAP has also been shown to have a low potential for abuse and addiction, making it a potentially safer alternative to traditional opioids.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAP is its potential as a therapeutic agent for pain and inflammation-related disorders. TAP has also been shown to have a low potential for abuse and addiction, making it a potentially safer alternative to traditional opioids. However, one of the limitations of TAP is its relatively low potency compared to other opioids. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of TAP.

Future Directions

There are several potential future directions for research on TAP. One area of interest is the development of more potent analogs of TAP that could be used as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of TAP. Finally, more studies are needed to investigate the potential of TAP as an antidepressant and anxiolytic agent.
Conclusion
In conclusion, TAP is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAP has been shown to have a wide range of biological effects, including analgesic and anti-inflammatory properties. While further research is needed to fully understand the mechanism of action and potential side effects of TAP, it is clear that this compound has significant potential as a therapeutic agent for pain and inflammation-related disorders.

Synthesis Methods

The synthesis of TAP involves the reaction of 2,4,6-trichloroaniline with 4-methylpiperidine and acetic anhydride. The resulting product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

TAP has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. TAP has also been investigated for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl3N2O/c1-9-2-4-19(5-3-9)8-13(20)18-14-11(16)6-10(15)7-12(14)17/h6-7,9H,2-5,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKRBFDUWFBODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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